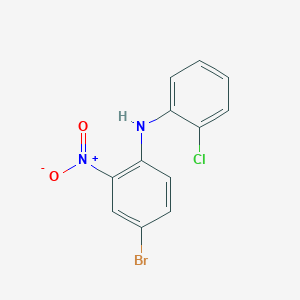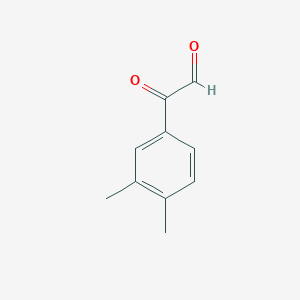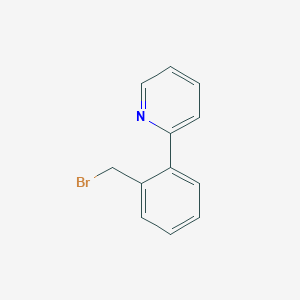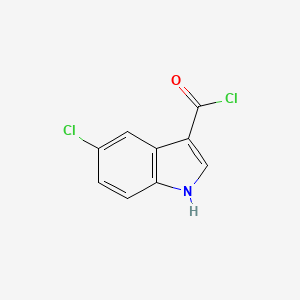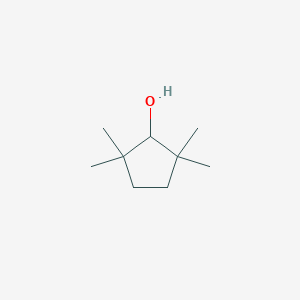
2,2,5,5-tetramethylcyclopentan-1-ol
Descripción general
Descripción
2,2,5,5-tetramethylcyclopentan-1-ol is an organic compound with the molecular formula C9H18O It is a cyclopentanol derivative characterized by the presence of four methyl groups attached to the cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,5,5-tetramethylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2,2,5,5-tetramethylcyclopentanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, with the reducing agent added to a solution of the ketone in an appropriate solvent, such as ethanol or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 2,2,5,5-tetramethylcyclopentanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a solvent like ethanol or methanol, and the product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,2,5,5-tetramethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2,5,5-tetramethylcyclopentanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the reduction of 2,2,5,5-tetramethylcyclopentanone yields this compound.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ethanol or THF.
Substitution: Various reagents depending on the desired substitution, such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2,2,5,5-Tetramethylcyclopentanone.
Reduction: this compound.
Substitution: Products vary based on the substituent introduced.
Aplicaciones Científicas De Investigación
2,2,5,5-tetramethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and as a precursor for other cyclopentane derivatives.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research into the pharmacological properties of this compound derivatives could lead to the development of new therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,5,5-tetramethylcyclopentan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group, which can participate in various substitution and addition reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
2,2,5,5-Tetramethylcyclopentanone: The ketone form of 2,2,5,5-tetramethylcyclopentan-1-ol, which can be reduced to form the alcohol.
Cyclopentanol: A simpler cyclopentane derivative with a single hydroxyl group and no methyl substitutions.
2,2,5,5-Tetramethylcyclopentane: A fully saturated cyclopentane derivative with four methyl groups but no hydroxyl group.
Uniqueness
This compound is unique due to the presence of four methyl groups on the cyclopentane ring, which imparts steric hindrance and affects its reactivity compared to simpler cyclopentane derivatives. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Fórmula molecular |
C9H18O |
|---|---|
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
2,2,5,5-tetramethylcyclopentan-1-ol |
InChI |
InChI=1S/C9H18O/c1-8(2)5-6-9(3,4)7(8)10/h7,10H,5-6H2,1-4H3 |
Clave InChI |
FMQQHUIBLYKXFA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C1O)(C)C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
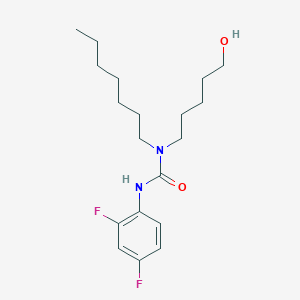
![Benzo[b]thiophen-3(2H)-one, 2,2-dimethyl-, 1,1-dioxide](/img/structure/B8653796.png)
![4H-Furo[3,2-b]indole-2-carbonyl chloride](/img/structure/B8653802.png)
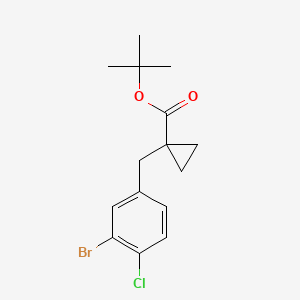


![2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol](/img/structure/B8653831.png)
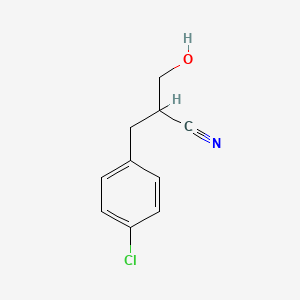
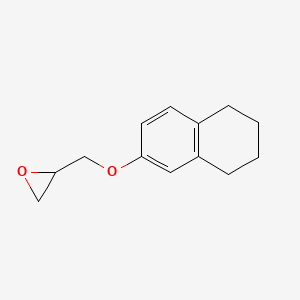
propanedinitrile](/img/structure/B8653848.png)
